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Compound of Interest

Compound Name: Disodium succinate-13C2

Cat. No.: B12399727 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of hyperpolarized 13C-succinate in real-time metabolic imaging. This technique offers a

powerful tool to non-invasively probe the tricarboxylic acid (TCA) cycle and associated

metabolic pathways in vivo, with significant potential for advancing research in oncology,

neurology, and cardiology.

Introduction
Hyperpolarized 13C Magnetic Resonance Imaging (MRI) is a rapidly advancing imaging

modality that enables the real-time, non-invasive investigation of cellular metabolism.[1][2] By

increasing the nuclear spin polarization of a 13C-labeled substrate by over 10,000-fold, this

technique overcomes the inherent low sensitivity of conventional 13C MRS.[1][3]

Hyperpolarized [1-13C]-succinate, an intermediate of the TCA cycle, serves as a valuable

probe for assessing mitochondrial function and cellular respiration. Following intravenous

injection, the metabolic fate of hyperpolarized 13C-succinate can be tracked in real-time as it is

converted to other TCA cycle intermediates, such as fumarate and malate, providing a dynamic

window into cellular bioenergetics.
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Quantitative Data for Hyperpolarized 13C-Succinate
The following tables summarize key quantitative parameters associated with hyperpolarized

13C-succinate experiments.
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Parameter Value Conditions Reference

T1 Relaxation Time of

[1-13C]succinate

27 ± 3 s

In H₂O, pH 3, 4.7 T, 1-

3 mM succinate, 2.5

mM catalyst

[4]

40 ± 2 s In D₂O, pH 3, 4.7 T [4]

~50 s
In D₂O, buffered to pH

7, 4.7 T
[4]

6 s

Incompletely

controlled

hydrogenation of 1-

¹³C-ADC

[3]

Polarization Levels

(PASADENA)

15.3 ± 1.9 % In D₂O (N=16) [4]

12.8 ± 3.1 % In H₂O (N=12) [4]

15-20 %
From 1-¹³C-fumaric

acid-d₂ at pH 2.9
[5]

~4400-fold signal

enhancement

From 1-¹³C-ADC

precursor at 4.7 T
[3]

Precursor and

Injection

Concentrations

1-5 mM

Substrate

concentration for

PASADENA

[5]

25 mM

Injected concentration

of hyperpolarized

succinate in rats

[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2664864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2664864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2664864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2657725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2664864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2664864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2662769/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2657725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2662769/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2657725/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3.5 mM

Concentration of 1-

¹³C-succinate-d₂

hyperpolarized at pH

2.9

[5]

Signaling and Experimental Workflow Visualizations
Metabolic Pathway of Succinate in the TCA Cycle
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Caption: Metabolic pathway of succinate within the Tricarboxylic Acid (TCA) cycle.

Experimental Workflow for Hyperpolarized 13C-
Succinate Imaging
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Caption: General experimental workflow for in vivo metabolic imaging with hyperpolarized 13C-

succinate.

Experimental Protocols
Protocol 1: PASADENA Hyperpolarization of [1-
13C]succinate-d2 from [1-13C]fumaric acid-d2
This protocol is adapted from studies demonstrating high polarization levels for succinate.[5][6]

Materials:

[1-13C]fumaric acid-d2 (99% 13C, 96% d)

Rhodium norbornadiene bisphosphine catalyst

1,4-bis[(phenyl-3-propanesulfonate)phosphate]butane disodium salt

bis(norbornadiene)rhodium(I) tetrafluoroborate

Sodium phosphate buffer

Ultrapure water (degassed)

Parahydrogen gas (97% para)

PASADENA polarizer instrument

Procedure:

Catalyst Preparation:

Prepare a 2.5 mM solution of the rhodium catalyst in ultrapure water. This is achieved by

using a 5% molar excess of the phosphine ligand relative to the rhodium precursor.

Ensure the catalyst solution is thoroughly degassed.

Precursor Solution Preparation:
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Mix the degassed catalyst solution with [1-13C]fumaric acid-d2.

Acidify the solution with sodium phosphate buffer to a final pH of 2.9. The final buffer

concentration should be 50 mM.

Hydrogenation and Hyperpolarization:

Transfer the precursor solution to the PASADENA polarizer reactor.

Heat the reactor to 62°C.

Spray the precursor solution into the reactor, which is pressurized to 10 bar with

parahydrogen gas. The hydrogenation reaction occurs over approximately 4 seconds.

Apply 1H decoupling pulses for 4 seconds to preserve the spin order in the singlet state

during the reaction.

Spin Order Transfer:

Transfer the spin order from the 1H nuclei to the 13C nucleus at a low magnetic field (e.g.,

1.76 mT) using a heteronuclear pulse sequence. The pulse timing is determined by the J-

couplings (2JCH ≈ -7.15 Hz, 3JCH ≈ 5.82 Hz, and 3JHH ≈ 7.41 Hz).

Product Delivery and Analysis:

The resulting hyperpolarized [1-13C]succinate-d2 solution is automatically delivered for

immediate use.

A 13C hyperpolarization of 15-20% can be consistently achieved with this method.[5]

Protocol 2: In Vivo Metabolic Imaging in a Rat Model
This protocol is a generalized procedure based on published preclinical studies.[3][7]

Materials:

Hyperpolarized [1-13C]succinate solution (prepared as in Protocol 1 or via dDNP)

Anesthetic (e.g., isoflurane, ketamine-xylazine)
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Saline solution

Animal monitoring equipment (respiration, temperature)

MRI scanner (e.g., 1.5T or 3T) equipped for 13C imaging

Dual-tuned 1H/13C RF coil

Procedure:

Animal Preparation:

Anesthetize the rat (e.g., with 1-3% isoflurane in oxygen).

Place a catheter in the tail vein for intravenous injection.

Position the animal within the dual-tuned RF coil in the MRI scanner.

Monitor the animal's vital signs throughout the experiment.

Anatomical Imaging:

Acquire high-resolution 1H anatomical images (e.g., T2-weighted fast spin-echo) to

localize the region of interest.

Hyperpolarized 13C-Succinate Injection:

Inject a bolus of the hyperpolarized [1-13C]succinate solution (e.g., 2-3 mL of a ~25 mM

solution) via the tail vein catheter.

Dynamic 13C MR Data Acquisition:

Begin dynamic 13C MR data acquisition immediately upon injection.

Use a fast imaging sequence such as 3D Fast Imaging Employing Steady-state

Acquisition (FIESTA) or Chemical Shift Imaging (CSI).

Example 3D FIESTA parameters: TR/TE of 6.3/3.1 ms, sixteen 5 mm slices, 220 mm field-

of-view (FOV), yielding an isotropic spatial resolution of 5 x 5 x 5 mm³.[3]
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Acquire data for a duration sufficient to capture the conversion of succinate to its metabolic

products (typically 60-120 seconds).

Data Processing and Analysis:

Reconstruct the dynamic 13C images.

Perform spectral analysis to separate the signals from [1-13C]succinate and its

downstream metabolites (e.g., [1-13C]fumarate, [1-13C]malate).

Generate metabolic maps by integrating the signal intensity of each metabolite at each

voxel.

Apply kinetic modeling to quantify the rates of metabolic conversion (e.g., the rate of

succinate to fumarate conversion).

Protocol 3: General Protocol for Dissolution Dynamic
Nuclear Polarization (dDNP)
This is a general protocol; specific parameters may need to be optimized for 13C-succinate.

Materials:

[1-13C]succinic acid

Trityl radical (e.g., OX063)

Glassing agent (if necessary)

Dissolution buffer (e.g., phosphate-buffered saline)

dDNP polarizer instrument (e.g., HyperSense)

Procedure:

Sample Preparation:

Prepare a solution of [1-13C]succinic acid with a trityl radical (typically 15 mM).
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If succinic acid does not form a glass upon freezing, a glassing agent may be required.

Place the sample in a sample cup.

Polarization:

Load the sample into the dDNP polarizer.

Cool the sample to ~1.2 K in a high magnetic field (e.g., 3.35 T).

Apply microwave irradiation at a frequency specific to the trityl radical to transfer

polarization from the electrons to the 13C nuclei. This process can take 1-2 hours.

Dissolution:

Rapidly dissolve the hyperpolarized solid sample with a bolus of superheated, pressurized

dissolution buffer.

The dissolution process should be as rapid as possible to minimize T1 relaxation losses.

Quality Control and Injection:

The hyperpolarized solution is rapidly transferred, and the pH and temperature are

adjusted to physiological levels.

The polarization level is measured.

The solution is then ready for immediate intravenous injection as described in Protocol 2.

Conclusion
Hyperpolarized 13C-succinate metabolic imaging is a promising technique for the non-invasive,

real-time assessment of mitochondrial metabolism. The protocols and data presented here

provide a foundation for researchers to implement this technology in their own studies. Further

optimization of these protocols will continue to enhance the utility of hyperpolarized 13C-

succinate as a powerful tool in biomedical research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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